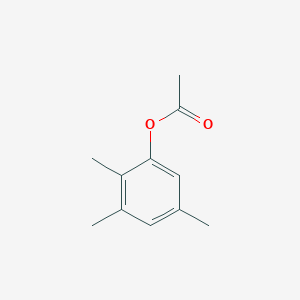

2,3,5-Trimethylphenyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2,3,5-trimethylphenyl) acetate |

InChI |

InChI=1S/C11H14O2/c1-7-5-8(2)9(3)11(6-7)13-10(4)12/h5-6H,1-4H3 |

InChI Key |

WSQAQCHFDLHLDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,5 Trimethylphenyl Acetate and Its Structural Analogs

Conventional Synthetic Routes and Optimization Strategies

Traditional methods for synthesizing 2,3,5-trimethylphenyl acetate (B1210297) primarily rely on well-established acetylation and esterification reactions. Optimization of these routes involves modifying catalysts, solvents, and reaction conditions to improve yields and purity.

Acetylation Reactions of 2,3,5-Trimethylphenol (B45783) with Acetic Anhydride (B1165640)

The most direct and common method for the synthesis of 2,3,5-trimethylphenyl acetate is the acetylation of its precursor, 2,3,5-trimethylphenol. This reaction typically involves the use of acetic anhydride as the acetylating agent. The general procedure involves mixing 2,3,5-trimethylphenol with acetic anhydride, often in the presence of a catalyst, and stirring the mixture at room temperature or under reflux.

The progress of the reaction is monitored, and upon completion, a workup procedure is employed. This typically involves adding a solvent like diethyl ether, filtering the catalyst, and washing the filtrate with solutions such as 5% HCl and 5% NaHCO3 to remove unreacted acid and base impurities. scispace.com The final product is then isolated by evaporating the solvent, followed by purification techniques like vacuum distillation or column chromatography. scispace.com

Esterification Protocols and Catalyst Influence

Esterification, the broader class of reactions to which acetylation belongs, can be significantly influenced by the choice of catalyst. While traditional catalysts like pyridine (B92270) and triethylamine (B128534) are effective, they possess unpleasant odors and can be difficult to remove from the reaction mixture. scispace.com This has led to the exploration of various solid acid catalysts that are more easily separable and often reusable.

Research has shown that catalysts such as expansive graphite (B72142) and sulfated titania (TiO2/SO4²⁻) can efficiently promote the acetylation of phenols. scispace.com For instance, expansive graphite has been used to catalyze the acetylation of various phenols with acetic anhydride in excellent yields. Similarly, TiO2/SO4²⁻, a solid superacid, has been demonstrated as a rapid and efficient catalyst for the same purpose, with the advantage that it can be reused multiple times without a significant loss of activity. scispace.com Vanadyl sulfate (B86663) (VOSO4) has also been identified as an effective catalyst for acetylation under solvent-free conditions. nih.gov

| Catalyst | Typical Conditions | Key Advantages | Source |

|---|---|---|---|

| Expansive Graphite | Room temperature or reflux in CH2Cl2 | Inexpensive, simple, efficient | |

| TiO2/SO42- (Solid Superacid) | Room temperature or reflux in cyclohexane | Rapid, efficient, reusable | scispace.com |

| Vanadyl sulfate (VOSO4) | Room temperature, solvent-free | High sustainability, stoichiometric reactants | nih.gov |

| Polyvinylpolypyrrolidone-bound Boron Trifluoride (PVPP-BF3) | Room temperature in CH3CN | Heterogeneous, easy to handle, efficient | academie-sciences.fr |

Preparation of Related Trimethylphenyl Acetate Isomers

The synthesis of structural analogs, such as the 2,4,6- and 3,4,5-trimethylphenyl acetate isomers, follows similar principles. The primary difference lies in the synthesis of the starting phenol. For example, 2,4,6-trimethylphenol (B147578) (mesitol) can be subjected to the same acetylation protocols described above to yield 2,4,6-trimethylphenyl acetate. The synthesis of the precursor phenols themselves can be achieved through various multi-step routes, often starting from commercially available substituted anilines or benzenes.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are highly applicable to the synthesis of this compound.

Solvent-Free Reaction Conditions and Atom Economy Analysis

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been successfully applied to acetylation. nih.gov In such a setup, the liquid acetylating agent, acetic anhydride, can also serve as the reaction medium, thereby reducing waste and simplifying the purification process. nih.gov The synthesis of eugenyl acetate has been effectively demonstrated in a solvent-free system using heterogeneous catalysts, a method directly transferable to the synthesis of this compound.

Atom economy is a metric used to measure the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwordpress.com The ideal reaction has a 100% atom economy. primescholars.com

The acetylation of 2,3,5-trimethylphenol with acetic anhydride is an addition-elimination reaction where acetic acid is the byproduct.

Reaction: C₉H₁₂O (2,3,5-Trimethylphenol) + C₄H₆O₃ (Acetic Anhydride) → C₁₁H₁₄O₂ (this compound) + C₂H₄O₂ (Acetic Acid)

| Component | Chemical Formula | Molar Mass (g/mol) |

|---|---|---|

| Reactants | ||

| 2,3,5-Trimethylphenol | C9H12O | 136.19 |

| Acetic Anhydride | C4H6O3 | 102.09 |

| Total Mass of Reactants | 238.28 | |

| Products | ||

| This compound (Desired) | C11H14O2 | 178.23 |

| Acetic Acid (Byproduct) | C2H4O2 | 60.05 |

| Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 | ||

| Atom Economy = (178.23 / 238.28) x 100 ≈ 74.8% |

The calculation shows that while this is a common and effective synthetic route, a significant portion of the reactant mass ends up in the byproduct, highlighting an area for potential improvement through alternative, more atom-economical reaction designs.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly coupling with the molecules in the reaction mixture, microwave irradiation can lead to rapid and uniform heating, which often results in dramatically reduced reaction times, increased yields, and cleaner reactions with fewer side products. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conductive heating from an external source; often slow and non-uniform. | Direct dielectric heating; rapid and uniform. |

| Reaction Time | Hours to days. scispace.com | Seconds to minutes. nih.govresearchgate.net |

| Yields | Variable, can be affected by side reactions due to prolonged heating. | Often higher due to reduced side product formation and shorter reaction times. researchgate.net |

| Energy Efficiency | Lower, as the entire apparatus and surroundings are heated. | Higher, as energy is focused directly on the reactants. |

| Environmental Impact | Can be higher due to longer energy usage and potential for more solvent use. | Considered a greener alternative due to speed and efficiency. nih.gov |

Heterogeneous Catalysis in Sustainable Production of Aryl Acetates

The shift from traditional homogeneous catalysts to heterogeneous systems in aryl acetate production is a cornerstone of green chemistry, offering significant advantages in terms of catalyst reusability, reduced waste, and simplified product purification. chemicalbook.com Heterogeneous catalysts are solids that facilitate reactions with liquid or gas-phase reactants, allowing for easy separation post-reaction and minimizing corrosive and toxic waste streams. chemicalbook.comfengchengroup.com

A variety of solid acid catalysts have been effectively employed in the esterification of phenols to produce aryl acetates. Materials such as zeolites, sulfated zirconia, and various ion-exchange resins have demonstrated high catalytic activity and selectivity. orgsyn.org For instance, the acetylation of phenols can be efficiently carried out using acetic anhydride in the presence of a solid acid catalyst, leading to high yields of the corresponding aryl acetate.

Activated carbons (ACs) have also emerged as promising, low-cost, and environmentally benign catalysts for acetylation reactions. fengchengroup.com Their high surface area and tunable surface chemistry allow for effective catalytic performance. fengchengroup.com For example, sulfuric acid-treated activated carbons have been shown to be effective catalysts for the acetylation of a range of alcohols and phenols using acetic anhydride, with the catalyst being easily recovered by simple filtration. fengchengroup.com

The use of macroporous strong acid resins, such as Lewatit® GF 101, has been successfully applied in the synthesis of eugenyl acetate from eugenol (B1671780) and acetic anhydride. researchgate.net This methodology achieved a complete conversion in a short reaction time and, notably, the catalyst could be reused for multiple cycles without a significant loss in activity, highlighting the economic and environmental benefits of such systems. researchgate.net

Palladium-catalyzed carbonylation of benzyl (B1604629) acetate derivatives represents another sustainable route, allowing for the synthesis of a wide array of alkyl arylacetates in excellent yields without the need for halogen or base additives. chemicalbook.com This process utilizes a binary system of palladium acetate and a phosphine (B1218219) ligand, demonstrating the versatility of organometallic complexes in heterogeneous catalysis for aryl acetate synthesis. chemicalbook.com

The following table summarizes various heterogeneous catalytic systems used in the sustainable production of aryl acetates:

| Catalyst System | Reactants | Product | Key Advantages |

| Sulfuric Acid-Treated Activated Carbon fengchengroup.com | Phenols, Acetic Anhydride | Aryl Acetates | Low cost, easy separation, reusable |

| Lewatit® GF 101 Resin researchgate.net | Eugenol, Acetic Anhydride | Eugenyl Acetate | High conversion, catalyst reusability |

| Palladium Acetate / DPPF chemicalbook.com | Benzyl Acetates, CO, Alcohols | Alkyl Arylacetates | Halogen- and base-free, high yields |

| Solid Acid Catalysts (e.g., Zeolites) orgsyn.org | Phenols, Acetic Anhydride | Aryl Acetates | High selectivity, catalyst stability |

Advanced Process Development for Scalable Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of advanced and scalable manufacturing processes. A key focus in this area is on methodologies that enhance efficiency, safety, and sustainability, while maintaining high product quality.

A crucial first step in the scalable production of this compound is the efficient synthesis of its precursor, 2,3,5-trimethylphenol. One patented method for industrial-scale production involves the rearrangement of 2,3,6-trimethylphenol (B1330405) in the presence of an aluminum trihalide catalyst. This process is advantageous due to the ready availability of the starting material, simple operational procedures, mild reaction conditions, and high yields of a product with purity exceeding 99%. The reaction can be carried out either solvent-free or in the presence of an organic solvent such as hexane, toluene, or xylene at temperatures ranging from 90 to 170 °C.

Another established industrial method for obtaining 2,3,5-trimethylphenol involves its separation from alkyl phenol mixtures derived from coal tar or cracked petroleum distillates. This process relies on fractional distillation to isolate a narrow boiling range fraction containing 2,3,5-trimethylphenol and its isomer, 2,4,5-trimethylphenol. Subsequent crystallization, often from a low molecular weight alcohol like isopropyl alcohol, allows for the separation of the desired crystalline 2,3,5-trimethylphenol.

Once the 2,3,5-trimethylphenol precursor is obtained, the subsequent O-acetylation is a critical step for scalable production of the final acetate. Modern process development for this transformation focuses on continuous flow technologies, which offer significant advantages over traditional batch processing. Continuous flow systems provide enhanced heat and mass transfer, improved safety for handling exothermic reactions, and greater consistency in product quality.

The acetylation of phenols has been successfully demonstrated in continuous-flow systems using various catalytic methods. One such approach utilizes a 12-tungstosilicic acid-supported silica (B1680970) monolithic reactor. This system allows for the efficient acetylation of phenols at room temperature with excellent yields. A key advantage of this methodology is its scalability; the production throughput can be increased by simply enlarging the diameter of the catalytic monolith without altering the optimized reaction conditions. This eliminates the need for extensive re-optimization when scaling up production.

Process intensification is another critical aspect of advanced process development. This involves the design of novel equipment and techniques to achieve significant improvements in manufacturing and processing. For the production of aryl acetates, reactive distillation is a prime example of process intensification. This technique combines the chemical reaction (esterification) and the separation of products in a single unit. By continuously removing the water by-product from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversions and yields. This integrated approach can lead to substantial savings in capital and operating costs.

The following table outlines key methodologies in the advanced process development for the scalable production of this compound:

| Process Step | Methodology | Key Features |

| Precursor Synthesis (2,3,5-trimethylphenol) | Rearrangement of 2,3,6-trimethylphenol with AlX₃ catalyst | High yield and purity (>99%), mild conditions |

| Precursor Isolation | Fractional distillation and crystallization from alkyl phenol mixtures | Suitable for large-scale separation from complex mixtures |

| O-Acetylation | Continuous flow reaction using a catalytic monolith | Scalable, excellent yields, enhanced safety |

| Process Intensification | Reactive Distillation | Combines reaction and separation, high conversion |

Synthetic Methodologies for Structural Analogs of this compound

The synthesis of structural analogs of this compound, such as its isomers (e.g., 2,4,6-trimethylphenyl acetate) and related alkylphenyl acetates, generally follows similar principles of phenol synthesis followed by acetylation.

For instance, the synthesis of 2,4,6-trimethylphenylacetic acid, a precursor to the corresponding acetate, can be achieved by reacting a sulfonyloxy-activated hydroxyacetic acid derivative with 1,3,5-trimethylbenzene (mesitylene) in the presence of a Lewis acid like aluminum chloride. The resulting ester can then be hydrolyzed to the carboxylic acid. Subsequent esterification would yield the desired 2,4,6-trimethylphenyl acetate.

The synthesis of simpler analogs like ethyl phenylacetate (B1230308) can be accomplished through several established methods. One common laboratory and industrial method involves the esterification of phenylacetic acid with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. chemicalbook.comfengchengroup.comorgsyn.orgchemicalbook.com An alternative route is the treatment of benzyl cyanide with ethanol and a strong acid. orgsyn.org

Similarly, the synthesis of propyl phenylacetate can be achieved via the esterification of phenylacetic acid with propanol. researchgate.net Enzymatic catalysis, using immobilized lipases such as Candida antarctica lipase (B570770) B (CAL-B), offers a greener alternative for this transformation. researchgate.net The synthesis of n-propyl acetate has also been demonstrated using acetic anhydride and a sulfuric acid catalyst. youtube.com Furthermore, reactive distillation has been employed for the production of n-propyl acetate, showcasing a process intensification approach for this class of compounds. ntnu.no

The following table provides an overview of synthetic methodologies for some structural analogs:

| Compound | Precursors | Catalyst/Reagents |

| 2,4,6-Trimethylphenylacetic acid (precursor to the acetate) | 1,3,5-Trimethylbenzene, Sulfonyloxy-activated hydroxyacetic acid derivative | Lewis Acid (e.g., AlCl₃) |

| Ethyl Phenylacetate orgsyn.org | Phenylacetic acid, Ethanol | H₂SO₄ or HCl |

| Ethyl Phenylacetate orgsyn.org | Benzyl cyanide, Ethanol | H₂SO₄ or HCl |

| Propyl Phenylacetate researchgate.net | Phenylacetic acid, Propanol | Immobilized Lipase (CAL-B) |

| n-Propyl Acetate youtube.com | Acetic anhydride, n-Propanol | H₂SO₄ |

Chemical Reactivity and Mechanistic Investigations of 2,3,5 Trimethylphenyl Acetate

Fries Rearrangement Reactions of 2,3,5-Trimethylphenyl Acetate (B1210297)

The Fries rearrangement is a significant organic reaction that converts a phenolic ester, such as 2,3,5-trimethylphenyl acetate, into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products. wikipedia.orgbyjus.com

The mechanism of the Fries rearrangement has been the subject of extensive study, with evidence supporting both intramolecular and intermolecular pathways. wikipedia.orgyoutube.com The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate. wikipedia.orgbyjus.com Initially, the Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the electron-rich carbonyl oxygen of the acetate group. wikipedia.orgbyjus.com This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the generation of a free acylium carbocation. wikipedia.orgorganic-chemistry.org This electrophilic species then attacks the aromatic ring in a classic electrophilic aromatic substitution. wikipedia.orgbyjus.com

Crossover experiments, where two different aryl esters are rearranged together, have been employed to distinguish between the two pathways. youtube.comyoutube.com The formation of "crossover" products, where the acyl group from one ester migrates to the other aromatic ring, provides strong evidence for an intermolecular mechanism, where the acylium ion can exist freely in the reaction medium. youtube.comyoutube.com Conversely, the absence of such products would suggest a purely intramolecular process. youtube.com Kinetic studies on substituted phenyl acetates have shown that the reaction is often accompanied by a parallel cleavage of the ester C-O bond, which can lead to the formation of the corresponding phenol (B47542) as a side product. ethz.chrsc.org

The Fries rearrangement is known for its ortho- and para-selectivity. The distribution of the resulting hydroxy aryl ketone isomers is highly dependent on the reaction conditions, particularly temperature and the solvent used. wikipedia.orgbyjus.com In the case of this compound, the acyl group can migrate to the available ortho or para positions on the aromatic ring.

Generally, lower reaction temperatures favor the formation of the para-isomer, which is often the kinetically controlled product. wikipedia.orgyoutube.comyoutube.com Higher temperatures tend to favor the formation of the ortho-isomer, which is considered the thermodynamically more stable product, likely due to the formation of a stable bidentate complex with the Lewis acid catalyst. wikipedia.org The polarity of the solvent also plays a crucial role; non-polar solvents typically favor the ortho-product, while an increase in solvent polarity tends to increase the proportion of the para-product. wikipedia.orgbyjus.com For this compound, the directing effects of the three methyl groups, which are activating and ortho-, para-directing, will also influence the final isomer distribution.

| Reaction Condition | Effect on Isomer Distribution | Predominant Isomer |

|---|---|---|

| Low Temperature | Kinetic Control | Para-isomer |

| High Temperature | Thermodynamic Control | Ortho-isomer |

| Non-polar Solvent | Favors intramolecular attack | Ortho-isomer |

| Polar Solvent | Favors intermolecular attack | Para-isomer |

A variety of catalysts can be employed to facilitate the Fries rearrangement, with Lewis acids being the most traditional. Strong Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are commonly used, often in stoichiometric amounts, as they form complexes with both the starting material and the product. organic-chemistry.org

In recent years, there has been a significant effort to replace corrosive and toxic homogeneous catalysts with more environmentally friendly solid acid catalysts. ethz.chrsc.org Zeolites, particularly beta zeolites, have shown promise in catalyzing the Fries rearrangement of phenyl acetate and its substituted derivatives. ethz.chrsc.org These microporous materials offer shape selectivity and a high concentration of accessible Brønsted acid sites, which are crucial for the reaction. ethz.chrsc.org Studies on dimethylphenyl acetates have indicated that the zeolite framework can influence the rearrangement chemistry. ethz.chrsc.org Other solid acids, such as sulfonic acids and heteropoly acids like H₃PW₁₂O₄₀, have also been investigated as reusable and efficient catalysts for this transformation. urjc.es

Electrophilic Aromatic Substitution Reactions of the Trimethylphenyl Moiety

The 2,3,5-trimethylphenyl group in the acetate ester can undergo various electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring—the three activating methyl groups and the deactivating acetate group.

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. scribd.com The nitration of substituted phenols and their esters is a well-studied area. amanote.comresearchgate.net For this compound, the three methyl groups are electron-donating and activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the acetate group is electron-withdrawing and deactivating. The interplay of these competing effects determines the position of nitration.

A potential competitive pathway in the nitration of highly substituted aromatic rings is ipso-substitution. wikipedia.org This occurs when the incoming electrophile attacks a position already occupied by a substituent other than hydrogen. wikipedia.org In the case of this compound, this could potentially lead to the displacement of one of the methyl groups.

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (Inductive and Hyperconjugation) | Activating | Ortho, Para |

| -OCOCH₃ (Acetate) | Electron-withdrawing (Inductive and Resonance) | Deactivating | Ortho, Para |

Halogenation and alkylation are other important electrophilic aromatic substitution reactions. masterorganicchemistry.com Aromatic halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to polarize the halogen molecule and generate a more potent electrophile. mt.comwikipedia.org For highly activated rings, such as phenols, the reaction can sometimes proceed without a catalyst. wikipedia.org The regioselectivity of halogenation on a substituted ring like the 2,3,5-trimethylphenyl moiety would be influenced by the combined directing effects of the methyl and acetate groups.

Friedel-Crafts alkylation involves the introduction of an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org A significant limitation of this reaction is the possibility of carbocation rearrangements, especially with primary and secondary alkyl halides. libretexts.org Furthermore, the product of the reaction is often more reactive than the starting material, which can lead to polyalkylation. Friedel-Crafts acylation, which introduces an acyl group, is a related and often more synthetically useful reaction as it does not suffer from these drawbacks. masterorganicchemistry.com

Hydrolytic and Transesterification Transformations of the Acetate Group

Hydrolysis and transesterification are two fundamental reactions of esters. Hydrolysis involves the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol, while transesterification is the exchange of the alkoxy group of an ester with another alcohol. These reactions can be catalyzed by either acids or bases.

Hydrolysis:

The hydrolysis of phenyl acetates, in general, can proceed through different mechanisms depending on the reaction conditions and the substitution pattern on the phenyl ring. Under basic conditions, the reaction typically involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. For this compound, the presence of three electron-donating methyl groups on the phenyl ring would be expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to unsubstituted phenyl acetate. Furthermore, the methyl group at the ortho position (position 2) could introduce steric hindrance, further impeding the approach of the nucleophile.

Transesterification:

Similarly, in transesterification reactions, an incoming alcohol molecule, often in the form of an alkoxide under basic catalysis, acts as the nucleophile. The steric and electronic effects of the trimethyl-substituted phenyl group in this compound would likely play a similar role in influencing the reaction rate as observed in hydrolysis.

Despite these well-established general principles, a thorough search of scientific databases did not yield specific kinetic data, such as rate constants or activation energies, for the hydrolysis or transesterification of this compound. The following table illustrates the type of data that would be expected from such studies, but it is important to note that the values are hypothetical due to the lack of available research.

Hypothetical Kinetic Data for the Hydrolysis of Phenyl Acetates

| Compound | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|

| Phenyl Acetate | Alkaline Hydrolysis | - | - |

| This compound | Alkaline Hydrolysis | Not Found | Not Found |

| Phenyl Acetate | Acid-Catalyzed Hydrolysis | - | - |

| This compound | Acid-Catalyzed Hydrolysis | Not Found | Not Found |

Reaction Mechanism Elucidation through Spectroscopic and Computational Analysis

Modern chemical research heavily relies on spectroscopic techniques and computational modeling to elucidate reaction mechanisms at the molecular level.

Spectroscopic Analysis:

Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for monitoring the progress of a reaction. For the hydrolysis of this compound, one could, in principle, use ¹H NMR to follow the disappearance of the acetate methyl signal and the appearance of a new signal corresponding to the methyl group of the acetic acid product. Similarly, FTIR spectroscopy could be used to monitor the disappearance of the ester carbonyl stretch and the appearance of the carboxylic acid carbonyl stretch. However, no published studies were found that have applied these techniques to investigate the reaction mechanisms of this specific compound.

Computational Analysis:

The table below conceptualizes the kind of data that a computational study might produce, though it must be stressed that these are illustrative examples and not based on actual research findings for this compound.

Illustrative Computational Data for Ester Hydrolysis

| Compound | Computational Method | Parameter | Calculated Value |

|---|---|---|---|

| Phenyl Acetate | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | - |

| This compound | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | Not Found |

| This compound | DFT (B3LYP/6-31G*) | Transition State Geometry | Not Found |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,5 Trimethylphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 2,3,5-trimethylphenyl acetate (B1210297), detailing the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. For 2,3,5-trimethylphenyl acetate, the spectrum is characterized by distinct singlets, indicating the absence of vicinal proton-proton coupling. The aromatic region displays two singlets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The aliphatic region contains three singlets: one for the acetyl methyl group, which is slightly deshielded by the adjacent carbonyl group, and two for the methyl groups attached directly to the aromatic ring.

A representative dataset recorded in deuterated chloroform (B151607) (CDCl₃) shows the following chemical shifts (δ) in parts per million (ppm):

Aromatic Protons: Two singlets are observed at approximately 6.91 ppm and 6.78 ppm, each integrating to one proton. These correspond to the protons at the C-4 and C-6 positions of the phenyl ring.

Acetyl Methyl Protons: A singlet integrating to three protons appears around 2.31 ppm, assigned to the methyl group of the acetate moiety (-OCOCH₃ ).

Aromatic Methyl Protons: Two distinct singlets are observed for the methyl groups on the phenyl ring. The signal around 2.25 ppm corresponds to one of the methyl groups, while the signal at 2.02 ppm is assigned to the other two chemically equivalent methyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C4-H or C6-H) | 6.91 | Singlet (s) | 1H |

| Ar-H (C6-H or C4-H) | 6.78 | Singlet (s) | 1H |

| -OCOCH₃ | 2.31 | Singlet (s) | 3H |

| Ar-CH₃ | 2.25 | Singlet (s) | 3H |

| Ar-CH₃ | 2.02 | Singlet (s) | 6H |

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about their electronic surroundings. In the spectrum of this compound, a total of eleven unique carbon signals are expected and observed, corresponding to the eleven carbon atoms in the molecule.

Key signals include the carbonyl carbon of the ester group, which is significantly deshielded and appears downfield, and the various aromatic carbons. The methyl carbons appear in the upfield region of the spectrum.

While specific experimental DEPT (Distortionless Enhancement by Polarization Transfer) data is not available, its application would be crucial for confirming carbon types. openstax.orglibretexts.orglibretexts.org A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (none in this molecule). A DEPT-90 experiment would exclusively show signals for CH carbons. openstax.orglibretexts.org This analysis allows for the unambiguous assignment of each resonance.

The assigned ¹³C NMR chemical shifts in CDCl₃ are as follows:

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

|---|---|---|

| C=O (Acetyl) | 169.6 | Quaternary (C) |

| C1 (C-OAr) | 149.1 | Quaternary (C) |

| C3 | 138.1 | Quaternary (C) |

| C5 | 135.9 | Quaternary (C) |

| C2 | 128.5 | Quaternary (C) |

| C6 | 125.4 | Methine (CH) |

| C4 | 119.9 | Methine (CH) |

| -OCOCH₃ | 20.9 | Methyl (CH₃) |

| Ar-CH₃ | 20.8 | Methyl (CH₃) |

| Ar-CH₃ | 20.0 | Methyl (CH₃) |

| Ar-CH₃ | 12.1 | Methyl (CH₃) |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, the COSY spectrum would be very simple, showing no cross-peaks between the aromatic protons as they are isolated singlets with no vicinal neighbors. Similarly, the methyl protons would not show correlations to other protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is a powerful tool for definitively linking the proton and carbon skeletons. Expected correlations would connect the aromatic proton signals (e.g., ~6.91 ppm) to their corresponding aromatic carbon signals (~119-126 ppm) and each methyl proton singlet to its respective methyl carbon signal.

| ¹H Chemical Shift (δ, ppm) | Correlated ¹³C Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 6.91 | ~119.9 or 125.4 | C4-H or C6-H |

| 6.78 | ~125.4 or 119.9 | C6-H or C4-H |

| 2.31 | ~20.9 | -OCOCH₃ |

| 2.25 | ~20.8, 20.0 or 12.1 | Ar-CH₃ |

| 2.02 | ~20.8, 20.0 or 12.1 | Ar-CH₃ |

The protons of the acetyl methyl group (~2.31 ppm) showing a strong correlation to the carbonyl carbon (~169.6 ppm).

The aromatic protons showing correlations to adjacent quaternary and protonated carbons, helping to place the substituents correctly on the ring.

The protons of the aromatic methyl groups showing correlations to the carbons they are attached to, as well as the neighboring carbons, confirming their positions at C2, C3, and C5.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. vscht.cz The IR spectrum of this compound would be dominated by absorptions corresponding to the ester functionality and the substituted aromatic ring.

The most prominent and diagnostic peaks expected are:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1760-1735 cm⁻¹.

C-O Stretch: A strong band associated with the stretching of the C-O single bonds of the ester group, usually found in the 1250-1150 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹, which are characteristic of C-H bonds where the carbon is sp² hybridized. docbrown.info

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹, corresponding to the C-H bonds of the methyl groups. docbrown.info

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region due to the stretching vibrations within the benzene ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1760 - 1735 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O Stretch | 1250 - 1150 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. researchgate.net For this compound (C₁₁H₁₄O₂), the calculated monoisotopic mass is 178.0994 u. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula.

The mass spectrum also reveals the molecule's fragmentation pattern under ionization, which provides further structural evidence. Key fragmentation pathways would include:

Molecular Ion (M⁺•): The parent ion with a mass-to-charge ratio (m/z) corresponding to the molecular weight (178).

Loss of Ketene (B1206846): A common fragmentation for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 u), resulting in the formation of a 2,3,5-trimethylphenol (B45783) cation at m/z 136.

Formation of Acetyl Cation: Cleavage of the ester bond can produce an acylium ion ([CH₃CO]⁺) at m/z 43, which is often a prominent peak.

Loss of Methyl Group: Fragmentation of the trimethylphenyl moiety, typically by loss of a methyl radical (•CH₃, 15 u) from the molecular ion or subsequent fragments, can lead to ions at m/z 163.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (Applicable if crystalline forms are studied for this or related compounds)

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate structural confirmation in the solid state. This technique would yield a three-dimensional model of the molecule, providing precise data on:

Bond Lengths and Angles: Definitive measurements of all interatomic distances and angles.

Molecular Conformation: The exact spatial arrangement of the atoms, including the dihedral angle between the plane of the phenyl ring and the plane of the acetate group.

Planarity: Confirmation of the planarity of the aromatic ring.

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as C-H···π or π-π stacking, which influence the physical properties of the solid.

While a specific crystal structure for this compound is not reported, analysis of related phenyl acetate and substituted benzene derivatives in the Cambridge Structural Database reveals common structural motifs, such as the near-planar arrangement of the ester group relative to the aromatic ring, which would be expected in this compound as well. researchgate.neteurjchem.com

Computational Chemistry and Theoretical Investigations of 2,3,5 Trimethylphenyl Acetate

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the optimal, lowest-energy three-dimensional arrangement of atoms in a molecule (its ground state geometry) and to map its electronic landscape. DFT calculations for a molecule like 2,3,5-trimethylphenyl acetate (B1210297) would begin by optimizing the geometry to find the most stable conformation, considering factors like bond lengths, bond angles, and dihedral angles. Studies on related molecules, such as phenyl quinoline-2-carboxylate, have shown that DFT calculations can predict geometries that are in close agreement with experimental X-ray crystallography data. mdpi.com The presence of three methyl groups on the phenyl ring introduces steric and electronic effects that would be precisely quantified by DFT, influencing the orientation of the acetate group relative to the aromatic ring.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govnih.gov For 2,3,5-trimethylphenyl acetate, the electron-donating nature of the three methyl groups would be expected to raise the energy of the HOMO compared to unsubstituted phenyl acetate, likely leading to a smaller HOMO-LUMO gap and thus enhanced reactivity towards electrophiles.

DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution. In phenyl acetate, the HOMO is typically localized on the phenyl ring, while the LUMO is centered on the carbonyl group of the acetate moiety. This distribution dictates how the molecule interacts with other reagents. A nucleophile would preferentially attack the LUMO region (the carbonyl carbon), while an electrophile would target the HOMO region (the electron-rich aromatic ring). scielo.br

Table 1: Illustrative Frontier Molecular Orbital Energies This table presents typical DFT-calculated values for phenyl acetate to illustrate the data obtained from molecular orbital analysis. Specific values for this compound would require a dedicated computational study.

| Parameter | Illustrative Value (eV) for Phenyl Acetate | Predicted Effect for this compound |

| EHOMO | -6.5 eV | Higher (less negative) due to electron-donating methyl groups |

| ELUMO | -0.8 eV | Minor change, possibly slightly higher |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Smaller, indicating increased reactivity |

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution within a molecule. It is plotted onto the electron density surface, using color-coding to indicate regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions are typically neutral or have intermediate potential.

For an aryl acetate, the MEP surface would clearly show a strong negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for protonation or interaction with Lewis acids. Conversely, the carbonyl carbon atom would exhibit a positive potential (blue), identifying it as the principal site for nucleophilic attack, a key step in reactions like hydrolysis or aminolysis. eurekaselect.comacs.orgbenthamdirect.com The aromatic ring would show a generally negative potential, with the electron-donating methyl groups on this compound further increasing the electron density and negative potential of the ring compared to unsubstituted phenyl acetate, making it more susceptible to electrophilic aromatic substitution.

Quantum Chemical Predictions of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Quantum chemistry offers powerful methods for predicting spectroscopic data, which can be invaluable for structure elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating NMR chemical shifts. modgraph.co.ukrsc.orgresearchgate.net

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-31G(d,p)) and then performing the GIAO calculation on this optimized structure to determine the isotropic shielding values for each nucleus. modgraph.co.uk These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

For this compound, GIAO calculations would predict the specific chemical shifts for each unique proton (¹H) and carbon (¹³C) atom. This would be particularly useful for assigning the signals of the three distinct methyl groups and the remaining aromatic proton. The accuracy of GIAO predictions is often high enough to distinguish between isomers and confirm experimental assignments. rsc.orgresearchgate.netmdpi.com

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts This table shows a comparison for a related compound, phenyl acetate, to demonstrate the typical accuracy of GIAO calculations. Specific predictions for this compound would require a dedicated study.

| Proton (in Phenyl Acetate) | Experimental δ (ppm) | Calculated δ (ppm) (GIAO) |

| Ortho-H | 7.10 | 7.15 |

| Meta-H | 7.40 | 7.42 |

| Para-H | 7.22 | 7.25 |

| Acetyl-CH₃ | 2.29 | 2.31 |

| Source: Based on data from studies on phenyl acetate. modgraph.co.uk |

Transition State Modeling and Reaction Pathway Characterization for Transformations

Computational chemistry is uniquely capable of exploring the mechanisms of chemical reactions by identifying and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that connects reactants to products.

For transformations involving this compound, such as its hydrolysis or thermal elimination, DFT can be used to model the entire reaction pathway. researchgate.netstanford.edu Researchers first propose a plausible mechanism and then locate the TS structure associated with the rate-determining step. A true TS is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For example, in the thermal decomposition of phenyl acetate, computational studies have modeled a six-membered cyclic transition state. researchgate.net By calculating the energy of the reactants, the transition state, and the products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a critical parameter that governs the reaction rate. Such models have been successfully used to explain the kinetics of ester pyrolysis and hydrolysis. researchgate.netresearchgate.netacs.org

Conformation Analysis and Stereochemical Considerations using Molecular Mechanics and Dynamics

While DFT is highly accurate, it can be computationally expensive for exploring the full conformational landscape of flexible molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer more efficient alternatives for this purpose.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. A conformational search can be performed by systematically rotating the rotatable bonds (like the C-O bond between the phenyl ring and the acetate group) to generate a potential energy surface. plos.org This analysis reveals the lowest-energy conformers and the energy barriers to rotation between them. For this compound, steric hindrance from the ortho-methyl group would significantly influence the preferred dihedral angle between the plane of the phenyl ring and the acetate group, favoring a non-planar conformation. plos.org

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. mdpi.commdpi.com By solving Newton's equations of motion for all atoms over time, MD can simulate the dynamic behavior of the molecule, including conformational changes and intermolecular interactions in different environments (e.g., in a solvent). This can provide insights into how the molecule behaves in solution and which conformations are most populated at a given temperature. cwu.edu

Applications of 2,3,5 Trimethylphenyl Acetate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Functionalized Aromatic Compounds

2,3,5-Trimethylphenyl acetate (B1210297) serves as a key precursor in the synthesis of a variety of functionalized aromatic compounds, primarily through the reactivity of its ester and aromatic ring functionalities. The acetate group can be readily hydrolyzed to yield 2,3,5-trimethylphenol (B45783), which is a significant intermediate in the production of valuable molecules. For instance, 2,3,5-trimethylphenol is a known precursor in the synthesis of trimethylhydroquinone, a crucial component in the industrial production of Vitamin E (α-tocopherol). google.com

A pivotal reaction that highlights the utility of 2,3,5-trimethylphenyl acetate as a synthetic intermediate is the Fries rearrangement. This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by Lewis acids, to produce hydroxyaryl ketones. wikipedia.org The Fries rearrangement of this compound can theoretically yield two primary products: 2-acetyl-3,4,6-trimethylphenol and 4-acetyl-2,3,5-trimethylphenol. The regioselectivity of this rearrangement is highly dependent on the reaction conditions, such as temperature and solvent polarity. byjus.comlscollege.ac.in Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the ortho-isomer. byjus.comorganic-chemistry.org These resulting hydroxyaryl ketones are valuable intermediates for the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orglscollege.ac.in

The general mechanism for the Fries rearrangement involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the acetate group. This is followed by the cleavage of the ester bond to form an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich trimethylphenyl ring. wikipedia.orgbyjus.com

| Reaction Condition | Predominant Isomer | Reference |

| Low Temperature (<60 °C) | para-hydroxy acetophenone | organic-chemistry.org |

| High Temperature (>160 °C) | ortho-hydroxy acetophenone | organic-chemistry.org |

| Non-polar Solvent | ortho-product | lscollege.ac.in |

| Polar Solvent | para-product | lscollege.ac.in |

Role in the Construction of Complex Organic Frameworks

While direct applications of this compound in the construction of complex organic frameworks like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) are not extensively documented, its precursor, 2,3,5-trimethylphenol, and related isomers have shown potential in this area. For instance, the isomer 1,3,5-trimethylphenol has been utilized as a monomer in the solvothermal synthesis of magnetic covalent organic frameworks. This suggests that 2,3,5-trimethylphenol, obtainable from its acetate, could also serve as a building block for such porous materials.

The synthesis of these frameworks often relies on the precise geometry and functionality of the organic linkers. The hydroxyl group of 2,3,5-trimethylphenol can be a key functionality for linking to metal nodes in MOFs or for forming covalent bonds in COFs. The trimethyl-substituted phenyl ring provides a rigid and sterically defined core, which is a desirable characteristic for creating well-defined porous structures. The acetate group in this compound can act as a protecting group for the phenol (B47542), which can be deprotected in situ during the framework synthesis or used to modify the reactivity of the monomer.

The functional groups on the organic linkers can significantly influence the properties of the resulting frameworks. For example, the incorporation of specific functional groups can tailor the adsorption properties of MOFs for applications in gas storage and separation.

Development of Derivatives with Modified Reactivity Profiles

The structure of this compound allows for the development of a wide array of derivatives with tailored reactivity. The acetate group can be hydrolyzed to the corresponding phenol, which can then undergo various reactions such as etherification, or be converted to other functional groups. For example, 2,3,5-trimethylphenol can be synthesized into 2,3,5-trimethylphenyl methylcarbamate. foodb.ca

Furthermore, the aromatic ring of this compound is susceptible to electrophilic substitution reactions. The methyl groups are activating and direct incoming electrophiles to the ortho and para positions. This allows for the introduction of various substituents, such as nitro, halogen, or sulfonyl groups, which can significantly alter the electronic properties and reactivity of the molecule.

The Fries rearrangement, as mentioned earlier, is a prime example of modifying the reactivity profile. The resulting hydroxyaryl ketones have a different set of reactive sites compared to the starting acetate. The newly introduced hydroxyl and ketone functionalities can be further modified to build more complex molecules. For instance, these ketones can undergo condensation reactions or be reduced to the corresponding alcohols.

| Reaction Type | Reagents | Potential Product(s) |

| Hydrolysis | NaOH, H₂O | 2,3,5-Trimethylphenol |

| Fries Rearrangement | AlCl₃ | 2-Acetyl-3,4,6-trimethylphenol and/or 4-Acetyl-2,3,5-trimethylphenol |

| Nitration | HNO₃, H₂SO₄ | Nitrated this compound derivatives |

| Halogenation | Br₂, FeBr₃ | Brominated this compound derivatives |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated this compound derivatives |

Utilization in Targeted Synthetic Strategies for Advanced Materials (Focus on chemical synthesis pathways)

The utility of this compound and its derivatives extends to the synthesis of advanced materials, particularly polymers. Phenolic compounds are well-known monomers for the synthesis of various polymers, such as phenolic resins and poly(phenylene oxide)s. nih.gov The acetate group in this compound can be seen as a protected form of the phenol, which could be beneficial in controlling the polymerization process.

For instance, substituted phenols can undergo oxidative polymerization to form poly(phenylene oxide)s (PPOs), which are high-performance thermoplastics with excellent thermal stability and mechanical properties. elsevierpure.com The properties of the resulting polymer can be tuned by the substituents on the phenolic monomer. The trimethyl substitution pattern on 2,3,5-trimethylphenol could lead to PPOs with specific solubility and processing characteristics.

Furthermore, derivatives of this compound could be incorporated into other polymer backbones to impart specific functionalities. For example, di-functional derivatives of 2,3,5-trimethylphenol could be used as monomers in condensation polymerizations to produce polyesters or polycarbonates. The rigid, substituted aromatic core would contribute to the thermal stability and mechanical strength of the resulting materials. While specific examples of this compound in advanced materials are not abundant in the literature, the known reactivity of substituted phenols provides a strong basis for its potential in this area. nih.gov For example, triphenylamine-based polyimides with trimethyl substituents have been investigated for gas separation membranes and electrochromic applications, highlighting the role of substituted aromatics in functional polymers. ntu.edu.tw

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis and subsequent transformations of 2,3,5-trimethylphenyl acetate (B1210297) heavily rely on catalytic efficiency. Future work is focused on developing new catalytic systems that offer higher yields, greater selectivity, and improved sustainability compared to traditional methods. Research in this area is exploring solid acid catalysts, organocatalysts, and advanced transition-metal complexes to drive reactions like esterification and subsequent functionalizations.

Solid acid catalysts, such as sulfonated biochar or acidified montmorillonite (B579905) clays, present a promising green alternative to homogeneous mineral acids like H₂SO₄ or HCl. mdpi.comredalyc.orgresearchgate.netscielo.org.mx These heterogeneous catalysts are easily separable from the reaction mixture, allowing for recycling and use in continuous flow systems. mdpi.comriken.jp The development of catalysts with tailored acidity and porosity, for instance using super acid sulfonic clay, could significantly enhance the efficiency of the acetylation of 2,3,5-trimethylphenol (B45783). researchgate.netscielo.org.mxscielo.org.mx

Organocatalysis, which utilizes small organic molecules to accelerate reactions, is another burgeoning field. N-Heterocyclic Carbenes (NHCs), generated in situ from stable azolium salt precursors, are being investigated for a variety of transformations. thieme.com Exploring their potential to catalyze the acylation of hindered phenols or to mediate subsequent derivatization of the acetate group could open new synthetic pathways. Furthermore, metal-free catalytic systems, for example using acetic acid or iodine, are being developed for the synthesis of various heterocyclic frameworks, suggesting potential for novel cyclization reactions involving derivatives of 2,3,5-trimethylphenyl acetate. nih.gov

Table 1: Comparison of Emerging Catalytic Systems for Aryl Acetate Synthesis

| Catalyst Type | Examples | Potential Advantages for this compound | Research Focus |

|---|---|---|---|

| Heterogeneous Solid Acids | Sulfonated Biochar, Acidified Clays (e.g., Montmorillonite) mdpi.comresearchgate.net | Reusable, suitable for flow chemistry, reduced waste, environmentally benign. riken.jp | Optimizing acidity, pore structure, and mechanical stability for continuous esterification. |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs), Triethylamine (B128534). thieme.comnih.gov | Metal-free, high selectivity, mild reaction conditions. | Exploring catalytic cycles for acylation and functionalization of the aromatic ring. |

| Advanced Transition Metal Complexes | Rhodium, Palladium catalysts. mdpi.com | High activity for cross-coupling and carbonylation reactions. | Developing catalysts for novel C-C and C-heteroatom bond formations on the aromatic ring. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govnih.gov For the synthesis and transformation of this compound, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions and handling reactive intermediates. soci.orgacs.org

Integrating the synthesis of this compound into an automated flow platform can dramatically accelerate the optimization of reaction conditions and the generation of compound libraries for screening purposes. syrris.combohrium.com Automated systems allow for high-throughput experimentation by systematically varying reagent stoichiometry, catalyst loading, and physical parameters. soci.org This approach, coupled with machine learning algorithms, can rapidly identify optimal conditions for synthesis, minimizing waste and development time. syrris.combohrium.com Furthermore, telescoping multiple reaction steps without intermediate purification is a key advantage of flow synthesis, streamlining the production of more complex derivatives from this compound. nih.govacs.org

Table 2: Benefits of Flow Chemistry for this compound Synthesis

| Parameter | Advantage in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Heat & Mass Transfer | Superior surface-area-to-volume ratio in microreactors enhances control. nih.gov | Allows for safe use of highly exothermic reactions and precise temperature management, improving yield and selectivity. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. nih.govnih.gov | Enables the exploration of more reactive derivatization pathways that would be hazardous on a large batch scale. |

| Automation & Optimization | Enables automated, high-throughput screening of reaction conditions. soci.orgsyrris.com | Accelerates the discovery of optimal catalytic systems and reaction parameters for synthesis and functionalization. |

| Scalability | Scaling up is achieved by running the system for longer periods or in parallel, avoiding re-optimization. acs.orgsyrris.com | Provides a direct route from laboratory-scale discovery to larger-scale production without extensive redevelopment. |

Exploration of Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction kinetics, mechanisms, and the influence of process variables is crucial for optimizing the synthesis of this compound. mt.commt.com In-situ (in the reaction vessel) monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products without the need for offline sampling, which can perturb the reaction equilibrium. mt.comspectroscopyonline.com

Advanced spectroscopic methods are at the forefront of this research.

Fourier-Transform Infrared (FTIR) Spectroscopy : By using attenuated total reflectance (ATR) probes, FTIR can track the reaction progress by monitoring the disappearance of the phenolic -OH band and the appearance of the ester carbonyl C=O and C-O stretching bands. mt.comunal.edu.co

Raman Spectroscopy : As a complementary technique to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous or polar media and can provide detailed information about specific functional groups and molecular structures. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : The availability of compact, benchtop NMR spectrometers allows for real-time, quantitative analysis of reaction mixtures, providing unambiguous structural information and concentration data for all species involved. magritek.comasahilab.co.jp This is especially powerful for distinguishing between isomers and identifying transient intermediates.

These techniques, when integrated into automated flow reactors, create a powerful platform for data-rich experimentation, enabling rapid process development and a more profound understanding of the underlying chemical transformations. mdpi.comresearchgate.netmagritek.com

Table 3: In-situ Monitoring Techniques for this compound Reactions

| Technique | Principle | Information Gained | Applicability |

|---|---|---|---|

| FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations. mt.com | Tracks concentration changes of key functional groups (e.g., -OH, C=O). unal.edu.co | Excellent for monitoring esterification progress and identifying reaction endpoints. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. mdpi.com | Provides a molecular fingerprint, sensitive to non-polar bonds and symmetric vibrations. | Useful in polar solvents and for structural elucidation of intermediates. |

| NMR Spectroscopy | Detects the magnetic properties of atomic nuclei. magritek.com | Provides quantitative concentration data and unambiguous structural information for all species. asahilab.co.jp | Ideal for detailed kinetic analysis and mechanistic studies. |

| Molecular Rotational Resonance (MRR) | Measures rotational transitions of molecules in the gas phase for highly selective identification. acs.org | Provides kinetic information and can detect and quantify specific isomers or impurities. acs.org | Emerging technique for high-selectivity, automated reaction monitoring. |

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work provides a powerful synergy for understanding and predicting chemical reactivity. mdpi.commdpi.com This dual approach is essential for accelerating the design of new catalysts and the discovery of novel reaction pathways for this compound. rsc.orgstanford.edu

Density Functional Theory (DFT) calculations, for instance, can be used to model reaction mechanisms at the molecular level. nih.govacs.org For the synthesis of this compound, computational studies can elucidate the intricate steps of acid-catalyzed esterification, calculate the energy barriers of different pathways, and predict the stability of intermediates and transition states. researchgate.netpku.edu.cn This theoretical insight allows researchers to rationalize experimental observations, such as product selectivity, and to screen potential catalysts virtually before committing to laboratory synthesis. ornl.gov

This synergistic loop—where experimental data is used to refine computational models, and computational predictions guide new experiments—is becoming indispensable. It can help explain complex mechanistic outcomes, predict the impact of substituent effects on the trimethylphenyl ring, and guide the rational design of more efficient and selective catalytic systems for transformations involving this compound. mdpi.comnih.gov

Unexplored Reactivity Patterns and Derivatization Pathways

While the primary identity of this compound is that of a stable ester, its polysubstituted aromatic structure holds significant potential for further functionalization. Future research will likely focus on exploring reactivity patterns beyond simple hydrolysis.

One area of interest is the Fries rearrangement , a classic reaction that typically requires Lewis or Brønsted acid catalysis to rearrange an aryl ester into a hydroxy aryl ketone. Investigating this rearrangement for this compound under novel conditions (e.g., photochemical or using new catalytic systems) could provide access to valuable substituted hydroxyacetophenone building blocks. The pyrolysis of phenyl acetate to yield phenol (B47542) and ketene (B1206846) suggests that thermal rearrangements could also be a potential, albeit likely unselective, transformation pathway. rsc.org

The electron-rich nature of the trimethyl-substituted ring suggests that it could be amenable to electrophilic aromatic substitution , although the directing effects of the acetate and methyl groups would lead to a mixture of products. A more controlled approach would involve ortho-metalation , where a directed metalation group could be used to selectively functionalize the position ortho to the acetate group, followed by quenching with an electrophile.

Furthermore, the reactivity of the ester group itself can be leveraged. Phenyl acetate has been shown to act as an effective acetylating agent for primary amines under mild conditions. researchgate.net Exploring the utility of this compound in similar transesterification or amidation reactions could uncover new applications. Finally, theoretical studies on the reactivity of related phenyl radicals with enol acetates suggest that radical-based derivatization pathways could also be a fruitful area of investigation. scielo.br

Q & A

Q. What is the optimized synthetic methodology for 2,3,5-Trimethylphenyl acetate in academic settings?

A robust synthesis involves reacting the parent phenol derivative with acetic anhydride (Ac₂O) in dichloromethane (CH₂Cl₂), catalyzed by triethylamine (NEt₃) and 4-dimethylaminopyridine (DMAP) at room temperature for 2 hours. This method achieves 99.5% purity, as confirmed by NMR and chromatographic analysis. Critical steps include anhydrous conditions, stoichiometric control of Ac₂O, and post-reaction purification via fractional distillation or column chromatography .

Q. What safety protocols are essential when handling this compound?

Mandatory safety measures include:

- Use of PPE (gloves, protective clothing, goggles, and masks) to avoid dermal/ocular exposure.

- Conducting reactions in fume hoods or gloveboxes to mitigate inhalation risks.

- Segregation of chemical waste and disposal via certified biohazard waste services to prevent environmental contamination.

Refer to GB/T16483 and GB/T17519 standards for lab safety compliance .

Q. How can researchers characterize this compound using spectroscopic methods?

- ¹H/¹³C NMR : Key signals include acetyl methyl protons (δ 2.30–2.35 ppm) and aromatic protons (δ 6.70–7.10 ppm). The carbonyl carbon (δ 168–170 ppm) and aromatic carbons (δ 120–140 ppm) are diagnostic in ¹³C NMR.

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 178 [M⁺]) confirm molecular identity and purity .

Q. What methodologies ensure high-purity this compound for experimental reproducibility?

Combine fractional distillation under reduced pressure with HPLC (C18 column, acetonitrile/water mobile phase) to isolate >99% pure product. Monitor impurities (e.g., unreacted phenol or diacetylated byproducts) via UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diacetylated byproducts during synthesis?

- Catalyst screening : Replace DMAP with milder catalysts (e.g., pyridine) to reduce over-acetylation.

- Solvent effects : Test polar aprotic solvents (e.g., THF) to modulate reaction kinetics.

- Temperature control : Lower reaction temperatures (0–5°C) may suppress side reactions .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

Quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) and reaction pathways. For example, predict regioselectivity in electrophilic substitutions or stability under acidic/basic conditions .

Q. How does this compound interact with enzymatic systems in biochemical studies?

Q. What role does this compound play in the Fries rearrangement over zeolite catalysts?

- Mechanistic studies : Probe the influence of Brønsted vs. Lewis acid sites on acetyl group migration.

- Kinetic profiling : Compare turnover frequencies (TOF) with substituted aryl esters to assess steric/electronic effects .

Q. How can advanced analytical methods improve detection limits in environmental or metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.